Ethyl 2-(2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetate
Overview
Description
Ethyl 2-(2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetate is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound features a unique combination of a pyridine ring substituted with fluorine and trifluoromethyl groups, and a thiazole ring, making it of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Intermediate: The starting material, 3-fluoro-5-(trifluoromethyl)pyridine, is synthesized through halogenation and subsequent substitution reactions.
Thiazole Ring Construction: The pyridine intermediate undergoes a cyclization reaction with a thioamide to form the thiazole ring.
Esterification: The final step involves the esterification of the thiazole derivative with ethyl bromoacetate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various substituted pyridine and thiazole derivatives, which can be further utilized in different chemical syntheses.
Scientific Research Applications
Ethyl 2-(2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for designing new compounds with potential biological activities.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical structure.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins or enzymes. The thiazole ring can interact with various biological pathways, potentially inhibiting or modulating enzyme activity.
Comparison with Similar Compounds
Ethyl 2-(2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetate can be compared with other similar compounds such as:
Ethyl 2-(2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetate: Similar structure but with a chlorine substituent instead of fluorine.
Mthis compound: Similar structure but with a methyl ester group instead of ethyl.
Ethyl 2-(2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)propanoate: Similar structure but with a propanoate ester group.
These compounds share similar chemical properties but differ in their reactivity and biological activities due to the variations in their substituents.
Properties
IUPAC Name |
ethyl 2-[2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-4-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F4N2O2S/c1-2-21-10(20)4-8-6-22-12(19-8)11-9(14)3-7(5-18-11)13(15,16)17/h3,5-6H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISFQOHCBSATTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)C2=C(C=C(C=N2)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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